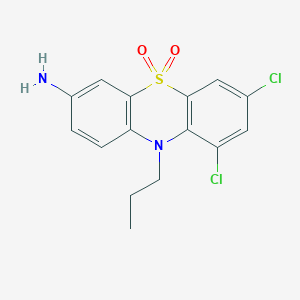
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide is a chemical compound with the molecular formula C15H14Cl2N2O2S and a molecular weight of 357.25 g/mol . This compound is a derivative of phenothiazine, a class of compounds known for their diverse applications in various fields, including medicine and materials science.
Preparation Methods
The synthesis of 10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide typically involves multiple steps, starting from phenothiazine derivatives. The synthetic route includes chlorination, amination, and propylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound can influence various biochemical pathways, depending on its specific structure and functional groups. For example, phenothiazine derivatives are known to interact with dopamine receptors, which is relevant to their antipsychotic effects .
Comparison with Similar Compounds
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic medication.
Thioridazine: Another antipsychotic with a similar structure but different functional groups.
Fluphenazine: A potent antipsychotic with a different substitution pattern on the phenothiazine core.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
35076-85-8 |
|---|---|
Molecular Formula |
C15H14Cl2N2O2S |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
7,9-dichloro-5,5-dioxo-10-propylphenothiazin-3-amine |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-2-5-19-12-4-3-10(18)8-13(12)22(20,21)14-7-9(16)6-11(17)15(14)19/h3-4,6-8H,2,5,18H2,1H3 |
InChI Key |
YXQLOAPVCIQVBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)N)S(=O)(=O)C3=C1C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















